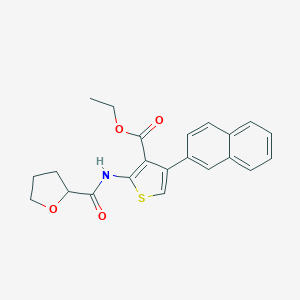![molecular formula C25H23N5O9S B446009 N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B446009.png)
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrimidine ring, a sulfonamide group, and a furan carboxamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrimidine derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Coupling with the Furan Carboxamide: The final step involves coupling the sulfonamide intermediate with a furan carboxamide derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the pyrimidine ring.
Reduction: Reduction reactions can target the nitro group on the phenoxy moiety, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from the methoxy groups.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of various functional groups at the sulfonamide position.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s sulfonamide group suggests potential antibacterial properties, as sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis.
Medicine
In medicine, the compound could be explored for its potential as an anti-inflammatory agent, given the presence of the sulfonamide group and the nitro phenoxy moiety, which are common in anti-inflammatory drugs.
Industry
Industrially, the compound could be used in the development of new materials
属性
分子式 |
C25H23N5O9S |
|---|---|
分子量 |
569.5g/mol |
IUPAC 名称 |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C25H23N5O9S/c1-15-4-10-20(19(12-15)30(32)33)38-14-17-7-11-21(39-17)24(31)26-16-5-8-18(9-6-16)40(34,35)29-22-13-23(36-2)28-25(27-22)37-3/h4-13H,14H2,1-3H3,(H,26,31)(H,27,28,29) |
InChI 键 |
HKKZQOUEASYDDW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC(=NC(=N4)OC)OC)[N+](=O)[O-] |
规范 SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC(=NC(=N4)OC)OC)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


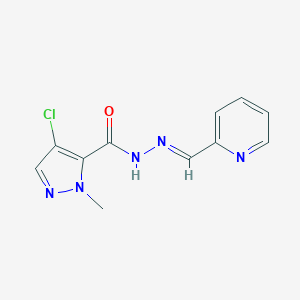
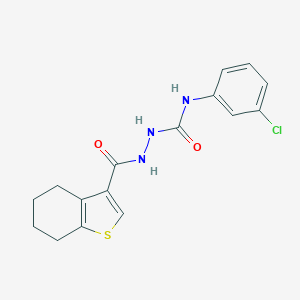
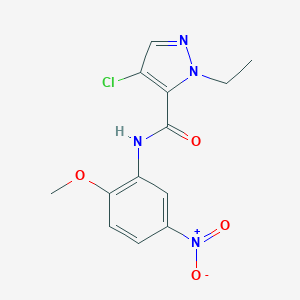
![Methyl 4-(2-naphthyl)-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B445932.png)
![2-(5-Chloro-2-thienyl)-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)quinoline](/img/structure/B445933.png)
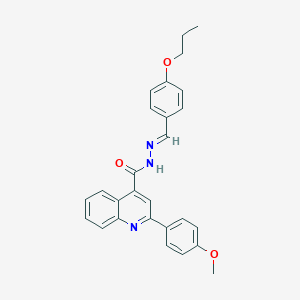
![N'~1~-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE](/img/structure/B445941.png)
![N-[4-(N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}ethanehydrazonoyl)phenyl]propanamide](/img/structure/B445943.png)
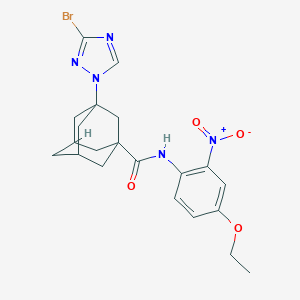
![N'-[3-(benzyloxy)benzylidene]-2-(4-isopropoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B445947.png)
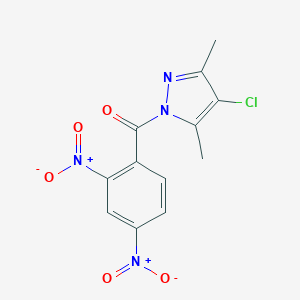
![N'-[(5-{2-chloro-5-nitrophenyl}-2-furyl)methylene]-2,2-diphenylacetohydrazide](/img/structure/B445949.png)
![4-chloro-N-[3-nitro-5-(2-pyridinylsulfanyl)phenyl]benzamide](/img/structure/B445950.png)
